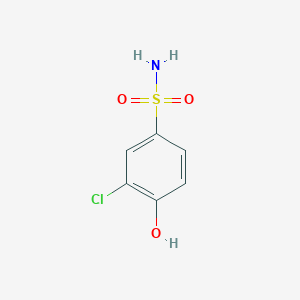

3-Chloro-4-hydroxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNZRQFARUGWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307739 | |

| Record name | 3-chloro-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25319-97-5 | |

| Record name | NSC194871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Derivatization

Methodologies for the Synthesis of 3-Chloro-4-hydroxybenzenesulfonamide and Key Precursors

The synthesis of this compound can be achieved through several multi-step organic synthesis routes, each with its own set of advantages and challenges. These routes often involve key reactions such as chlorosulfonation, nitration, reduction, hydrolysis, and diazotization.

Multi-step Organic Synthesis Routes

One of the primary methods for introducing the sulfonamide group onto an aromatic ring is through chlorosulfonation . A common strategy involves the direct chlorosulfonation of 2-chlorophenol (B165306). However, this reaction can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired product. An alternative and often more regioselective approach begins with the sulfonation of phenol (B47542) with chlorosulfonic acid at low temperatures (0–5°C) to yield 4-hydroxybenzenesulfonyl chloride. This intermediate is then subjected to ammonolysis to form 4-hydroxybenzenesulfonamide (B74421). Subsequent electrophilic aromatic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) in acetic acid can then introduce the chlorine atom at the 3-position. Precise temperature control is crucial to minimize the formation of over-chlorinated byproducts. ekb.eg

Another prominent synthetic pathway involves nitration as a key step. This route can start with the nitration of 2-chlorophenol to introduce a nitro group, which can then be followed by a series of transformations. A more common variation of this strategy begins with para-nitrochlorobenzene. This starting material undergoes sulfonation, followed by a regioselective chlorination to yield 3-chloro-4-nitrobenzenesulfonamide. evitachem.com The critical step in this sequence is the reduction of the nitro group to an amine. This can be accomplished through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. evitachem.com

The resulting 3-chloro-4-aminobenzenesulfonamide can then be converted to the final product through diazotization followed by hydrolysis . The amino group is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. This intermediate is typically unstable and is immediately subjected to hydrolysis, often by warming the reaction mixture in the presence of a dilute acid, to replace the diazonium group with a hydroxyl group, thereby affording this compound. evitachem.com

An alternative approach involves the hydrolysis of a chlorine atom. For instance, 4-chloro-3-nitrobenzenesulfonamide (B1329391) can be synthesized and then heated in an aqueous sodium hydroxide (B78521) solution to replace the chlorine at the 4-position with a hydroxyl group. The subsequent reduction of the nitro group yields 3-amino-4-hydroxybenzenesulfonamide (B74053), a precursor that can be further modified or used in various applications.

Selective Functionalization and Halogenation Reactions

Selective functionalization of the this compound core or its precursors is crucial for the synthesis of diverse derivatives. The hydroxyl and sulfonamide groups, along with the aromatic ring, offer multiple sites for modification.

Halogenation reactions are key to introducing the chloro substituent at the desired position. As mentioned, the direct chlorination of 4-hydroxybenzenesulfonamide requires careful control to achieve the desired regioselectivity. The choice of chlorinating agent and solvent system can significantly influence the outcome. For example, using sulfuryl chloride in acetic acid has been shown to be effective. ekb.eg The electronic properties of the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director, while the sulfonamide group is a deactivating group and a meta-director. In the case of 4-hydroxybenzenesulfonamide, the position ortho to the hydroxyl group and meta to the sulfonamide group (the 3-position) is sterically and electronically favored for electrophilic substitution.

Design and Synthesis of Novel Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a valuable platform for the design and synthesis of novel derivatives with tailored properties. The amino, hydroxyl, and sulfonamide functionalities, as well as the aromatic ring, can be readily modified to introduce a wide range of structural diversity.

Heterocyclic Compound Synthesis

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. The 3-amino-4-hydroxybenzenesulfonamide precursor is particularly useful for the synthesis of various heterocyclic systems.

Azo Derivatives : The amino group of 3-amino-4-hydroxybenzenesulfonamide can be diazotized and then coupled with various aromatic compounds, such as phenols and naphthols, to form a diverse range of azo compounds . ekb.eg These derivatives are often colored and have applications as dyes and pigments. The reaction involves the formation of a diazonium salt from the amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic coupling partner.

Chalcone (B49325) Derivatives : Chalcones , which are characterized by an α,β-unsaturated ketone system linking two aromatic rings, can be synthesized from derivatives of this compound. Typically, an acetophenone (B1666503) derivative of the core molecule is condensed with an aromatic aldehyde in a Claisen-Schmidt condensation reaction. nih.gov This reaction is usually base-catalyzed.

Oxazine and Thiazine (B8601807) Derivatives : While specific examples starting directly from this compound are not extensively documented, general synthetic routes suggest their feasibility. For instance, thiazine derivatives can often be prepared from the reaction of α,β-unsaturated ketones (chalcones) with thiourea. researchgate.net Therefore, chalcone derivatives of this compound could serve as precursors for the synthesis of corresponding thiazine heterocycles. Similarly, oxazine derivatives can be synthesized through various cyclization reactions, and it is plausible that appropriately functionalized derivatives of this compound could be employed in such synthetic strategies.

Pyrimidine Derivatives : Pyrimidine rings can be constructed from chalcone precursors. The reaction of a chalcone derivative with urea, thiourea, or guanidine (B92328) in the presence of a base can lead to the formation of pyrimidine, thiopyrimidine, or aminopyrimidine rings, respectively. researchgate.netnih.gov Thus, chalcones derived from this compound can be valuable intermediates for accessing pyrimidine-fused derivatives.

Oxazole (B20620) Derivatives : The synthesis of oxazole derivatives can be achieved through various methods, such as the Robinson-Gabriel synthesis or from N-acyl-α-amino ketones. While direct synthesis from this compound is not commonly reported, functionalized derivatives could potentially be used as starting materials. For instance, an α-haloketone derivative of the core structure could react with an amide to form an oxazole ring.

Pyrazole Derivatives : The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For example, chalcones can react with hydrazine or its derivatives to yield pyrazoline rings, which can be subsequently oxidized to pyrazoles. nih.govrsc.org Therefore, chalcone derivatives of this compound are logical precursors for the synthesis of pyrazole-containing molecules. nih.gov

Triazine Derivatives : Triazine rings can be synthesized from various precursors. For instance, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material where the chlorine atoms can be sequentially substituted by nucleophiles. nih.govgoogle.com An amino-functionalized derivative of this compound could act as a nucleophile to be incorporated into a triazine ring system.

Imidazole Derivatives : The amino group of 3-amino-4-hydroxybenzenesulfonamide can be utilized to construct imidazole rings. For example, reaction with an α-haloketone followed by cyclization with a source of ammonia (B1221849) or an amine can lead to the formation of substituted imidazoles. nih.gov Another approach involves the reaction with a dicarbonyl compound in the presence of an aldehyde and ammonia (Radziszewski synthesis).

Formation of Ether and Amide Linkages

The hydroxyl and amino groups of this compound and its precursors are amenable to the formation of ether and amide linkages, respectively.

The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide or another suitable electrophile in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or aryl side chains.

The amino group of 3-amino-4-hydroxybenzenesulfonamide can readily form amide bonds by reacting with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. nih.gov This is a widely used method for creating a diverse library of derivatives with different substituents attached through the amide linkage.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve sustainability. While specific studies focusing solely on the green synthesis of this compound are limited, the general principles can be applied to its known synthetic routes.

Key areas for the application of green chemistry in the synthesis of this compound include:

Use of Greener Solvents : Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For example, some sulfonamide syntheses have been successfully carried out in water. researchgate.net

Catalysis : The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can improve reaction efficiency and reduce waste. Catalytic hydrogenation for the reduction of the nitro group is an example of a greener alternative to stoichiometric reducing agents.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Solvent-Free Reactions : Whenever possible, conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. Some methods for sulfonamide synthesis have been developed under solvent-free conditions, for example, by grinding the reactants together. nih.govijrpr.com

Energy Efficiency : Utilizing energy-efficient methods such as microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Molecular Target Engagement and Biochemical Mechanisms

Carbonic Anhydrase Isozyme Inhibition by 3-Chloro-4-hydroxybenzenesulfonamide and Analogues

No specific studies detailing the inhibition of carbonic anhydrase (CA) isozymes by this compound were found. Research on analogous compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), suggests that chlorination can enhance binding to CA isoenzymes, but quantitative data for the subject compound is unavailable nih.gov.

The search did not yield any reports on the inhibition kinetics (e.g., Kᵢ values) or binding affinity (e.g., Kₔ values) of this compound with any carbonic anhydrase isozymes.

There is no available data from the search results regarding the inhibitory activity and selectivity of this compound across the human carbonic anhydrase isoforms hCA I, II, IV, IX, and XII.

Information on the inhibitory effects of this compound against bacterial or fungal carbonic anhydrases is not available in the provided search results. Studies on other sulfonamides show activity against microbial CAs, but this cannot be specifically attributed to this compound nih.govunisi.itmdpi.com.

Investigation of Other Enzyme Inhibition Profiles (e.g., Folic Acid Synthesis Pathway Enzymes)

While sulfonamides as a class are known to inhibit dihydropteroate (B1496061) synthase, an enzyme in the folic acid synthesis pathway biomol.comresearchgate.net, no studies were found that specifically investigate this activity for this compound.

Receptor Interaction and Signal Transduction Modulation Studies

The search results contain no information on the interaction of this compound with any cellular receptors or its potential to modulate signal transduction pathways.

Examination of Cellular Mechanistic Pathways (e.g., Proton Gradient Modulation)

No studies were identified that examine the effects of this compound on cellular mechanistic pathways, such as the modulation of proton gradients.

Structure Activity Relationship Sar Analysis

Elucidation of Key Structural Features for Biological Activity

The foundational structure for the biological activity of benzenesulfonamide-based inhibitors is the zinc-binding group, which is the sulfonamide moiety (-SO₂NH₂). This group is critical as it coordinates with the zinc ion (Zn²⁺) present in the active site of carbonic anhydrase, mimicking the transition state of the enzyme's natural substrate, bicarbonate. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, which is a primary determinant of the inhibitory action.

For 3-Chloro-4-hydroxybenzenesulfonamide, several structural features are paramount:

The Sulfonamide Group : This is the primary pharmacophore responsible for the inhibitory activity against carbonic anhydrases. Its ability to bind to the active site zinc ion is the cornerstone of the molecule's function.

The Aromatic Ring : The benzene (B151609) ring serves as a scaffold, correctly positioning the sulfonamide group for interaction with the enzyme's active site. It also provides a platform for substitutions that can modulate the compound's physicochemical properties and target selectivity.

The 4-Hydroxy Group : The hydroxyl group at the para position to the sulfonamide is a key feature. It can act as both a hydrogen bond donor and acceptor, forming additional interactions with amino acid residues in the active site, thereby enhancing binding affinity.

Impact of Substituent Effects on Target Binding and Efficacy

Substituents on the benzenesulfonamide (B165840) scaffold have a profound impact on the molecule's binding affinity and efficacy. The electronic and steric properties of these substituents can either enhance or diminish the inhibitory potential.

The presence of a chlorine atom at the meta position on the benzenesulfonamide ring has been shown to influence interactions with carbonic anhydrase isoenzymes. Studies on related chlorinated pyrrolidinone-based benzenesulfonamide derivatives indicated that they bound more strongly than their non-chlorinated counterparts nih.gov. This suggests that the chloro group in this compound likely contributes favorably to its binding affinity. The electron-withdrawing nature of chlorine can also increase the acidity of the sulfonamide group, which may facilitate its deprotonation and subsequent binding to the zinc ion acs.org.

The hydroxyl group at the para position is also crucial. The presence of hydrophilic groups like hydroxyl can improve the pharmacokinetic properties of derivatives nih.govresearchgate.net. In the context of the enzyme's active site, this group can form critical hydrogen bonds with nearby amino acid residues, anchoring the inhibitor more firmly and contributing to higher potency.

| Substituent | Position | Effect on Activity | Rationale |

|---|---|---|---|

| -SO₂NH₂ (Sulfonamide) | 1 | Essential for activity | Primary zinc-binding group in the active site of carbonic anhydrase. |

| -OH (Hydroxy) | 4 | Enhances activity | Forms hydrogen bonds with active site residues, increasing binding affinity. Can improve pharmacokinetic properties. nih.govresearchgate.net |

| -Cl (Chloro) | 3 | Generally enhances activity and can influence selectivity | Increases binding affinity, potentially through halogen bonding or by modifying the electronic properties of the ring. Chlorinated derivatives often show stronger binding. nih.gov |

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. For this compound, the orientation of the sulfonamide group relative to the benzene ring and its substituents determines how well it fits into the active site of carbonic anhydrase.

Computational studies on benzenesulfonamide derivatives have revealed the importance of the molecule's flexibility and its ability to adopt a specific bioactive conformation tandfonline.com. The torsional angles between the aromatic ring and the sulfonamide group are key determinants of the molecule's shape. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it binds to the enzyme.

For this compound, the bioactive conformation would involve the sulfonamide group being positioned to optimally interact with the zinc ion and surrounding residues, while the 3-chloro and 4-hydroxy groups engage in favorable interactions with other parts of the active site pocket. The rigidity or flexibility of the scaffold can influence isoform selectivity tandfonline.com.

Rational Design Principles for Optimized Analogues

The SAR data for this compound and related compounds provide a roadmap for the rational design of new, improved analogues. The goal of such design is typically to enhance potency, improve selectivity for a specific enzyme isoform, or optimize pharmacokinetic properties.

Key principles for the rational design of analogues based on the this compound scaffold include:

Modification of the "Tail" : While the sulfonamide group is generally considered inviolable, modifications to other parts of the molecule can lead to significant improvements. Adding different chemical moieties to the aromatic ring can explore different binding pockets within the enzyme's active site, leading to increased potency and selectivity. This "tail approach" has proven effective for developing isoform-selective inhibitors unifi.it.

Bioisosteric Replacement : The chlorine or hydroxyl groups could be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune the molecule's activity. For example, replacing chlorine with a bromine or a trifluoromethyl group could alter the electronic and lipophilic character, potentially leading to different binding interactions.

Scaffold Hopping : In a more advanced approach, the entire benzenesulfonamide scaffold could be replaced with a different chemical structure that maintains the key pharmacophoric features, such as the zinc-binding group and the relative positions of other interacting moieties.

| Design Principle | Example Modification | Expected Outcome |

|---|---|---|

| Tail Modification | Addition of a heterocyclic ring system via a linker to the benzene ring. | Increased potency and/or selectivity by exploiting additional binding interactions in the active site. |

| Bioisosteric Replacement | Replacing the 3-chloro group with a trifluoromethyl (-CF₃) group. | Altered lipophilicity and electronic properties, potentially leading to improved cell permeability or different target selectivity. |

| Introducing Flexibility/Rigidity | Incorporating a flexible linker or a rigid cyclic system as a substituent. | Modulation of isoform selectivity by controlling the conformational freedom of the molecule. tandfonline.com |

By systematically applying these principles, medicinal chemists can develop novel compounds derived from this compound with enhanced therapeutic profiles.

Computational and Biophysical Characterization

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking studies are instrumental in predicting the binding orientation of a small molecule to a target protein. For benzenesulfonamide (B165840) derivatives, a primary target is the family of carbonic anhydrases (CAs). While specific molecular docking studies for 3-Chloro-4-hydroxybenzenesulfonamide are not extensively documented in publicly available literature, the interaction profile can be inferred from studies on structurally similar sulfonamides.

Benzenesulfonamides typically bind to the zinc ion within the active site of carbonic anhydrases. The sulfonamide group (-SO₂NH₂) coordinates directly with the Zn²⁺ ion, displacing a water molecule. The aromatic ring of the benzenesulfonamide scaffold generally occupies a hydrophobic pocket within the active site. The substituents on the benzene (B151609) ring play a crucial role in determining the binding affinity and selectivity for different CA isoenzymes.

In the case of this compound, the hydroxyl (-OH) group at the 4-position and the chloro (-Cl) group at the 3-position would form specific interactions with the amino acid residues lining the active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with residues such as Thr199 and Thr200 in human carbonic anhydrase II (hCA II). The chlorine atom, being electronegative, can participate in halogen bonding and other electrostatic interactions, which can influence the binding thermodynamics. unifi.it Studies on halogenated benzenesulfonamides have suggested that such substitutions can lead to an increase in the inhibitory properties against CAs. unifi.it

The interaction of a related compound, 4-((3-chloro-2-hydroxybenzyl)amino)benzenesulfonamide, with human carbonic anhydrase I (hCA I) has been investigated, providing insights into the potential binding mode. researchgate.net In such complexes, the sulfonamide moiety anchors the ligand to the zinc ion, while the substituted phenyl ring extends into the active site cavity, forming various non-covalent interactions. researchgate.net

A summary of typical interactions observed for sulfonamides in the active site of carbonic anhydrase is presented in Table 1.

| Interaction Type | Interacting Groups on Ligand | Key Amino Acid Residues (hCA II) |

| Coordination | Sulfonamide (-SO₂NH₂) | Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂), Hydroxyl (-OH) | Thr199, Thr200, His94 |

| Hydrophobic Interactions | Benzene ring | Val121, Val143, Leu198 |

| Halogen Bonding | Chlorine (-Cl) | Potential interactions with backbone carbonyls |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. ijpca.orgsemanticscholar.org These simulations can provide detailed information about the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules in the binding process. ijpca.org

Currently, there are no specific molecular dynamics simulation studies published for this compound complexed with a protein target. However, MD simulations have been widely applied to various sulfonamide-carbonic anhydrase complexes to elucidate their binding stability and dynamics. nih.gov Such studies typically reveal that the sulfonamide group remains tightly coordinated to the zinc ion throughout the simulation, while the substituted phenyl ring can exhibit some degree of flexibility within the active site. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

For instance, DFT calculations have been performed on 3-amino-4-hydroxybenzenesulfonamide (B74053) to study its tautomeric forms. researchgate.net Such studies provide information on the relative stability of different isomers and the electronic distribution within the molecule. researchgate.net For this compound, DFT calculations could be used to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. The MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide and hydroxyl groups, as well as the chlorine atom, indicating regions susceptible to electrophilic attack. The HOMO-LUMO energy gap would provide an indication of the molecule's chemical reactivity and kinetic stability.

Studies on other halogenated aromatic compounds have shown that the presence of a halogen atom can influence the electronic properties and reactivity of the molecule. chemrxiv.org Vibrational assignments and electronic structure calculations for the related compound 3-Chloro-4-hydroxybenzaldehyde have also been conducted, providing insights into the molecular structure and vibrational modes. researchgate.net

A summary of predictable electronic properties for this compound based on related studies is presented in Table 2.

| Property | Predicted Characteristic |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen, nitrogen, and chlorine atoms. |

| Highest Occupied Molecular Orbital (HOMO) | Likely localized on the hydroxyphenyl ring. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Likely distributed over the benzenesulfonamide moiety. |

| HOMO-LUMO Gap | Moderate gap, indicating reasonable chemical stability. |

X-ray Crystallographic Studies of Ligand-Enzyme Adducts

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. There are currently no published crystal structures of this compound, either as a free molecule or in a complex with a protein.

However, the crystal structures of numerous other sulfonamides in complex with various carbonic anhydrase isoforms have been determined. nih.gov These structures consistently show the sulfonamide group binding to the active site zinc ion. nih.govnih.gov The orientation of the substituted phenyl ring varies depending on the specific substituents and the isoform of the enzyme, providing a structural basis for understanding inhibitor selectivity. nih.gov

For example, the crystal structures of derivatives of 3-amino-4-hydroxybenzenesulfonamide complexed with CAI and CAII have been determined, revealing the key interactions that govern binding. nih.govnih.gov A crystallographic study of this compound complexed with a carbonic anhydrase would be invaluable for confirming the binding mode predicted by molecular docking and for the rational design of more potent and selective inhibitors.

Predictive Modeling for Molecular Interactions and Selectivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models can then be used to predict the activity of new compounds and to guide the design of molecules with improved properties.

There are no specific QSAR or other predictive modeling studies focused on this compound found in the literature. However, the principles of QSAR have been applied to various classes of sulfonamide inhibitors of carbonic anhydrases. researchgate.net Such models typically use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to correlate with the inhibitory activity.

For this compound, a predictive model could be developed to understand the influence of the chloro and hydroxyl substituents on its binding affinity and selectivity for different carbonic anhydrase isoforms. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. Chemical language models trained on large datasets of bioactive molecules are also emerging as powerful tools for predicting the biological targets of small molecules. chemrxiv.org

Translational Research Applications and Future Directions

Exploration of Preclinical Therapeutic Potential Based on Target Modulation

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore, and the specific substitutions on 3-Chloro-4-hydroxybenzenesulfonamide suggest a strong potential for therapeutic applications, primarily through the modulation of specific biological targets. Research into structurally related compounds provides a basis for exploring its antimicrobial, anticarcinogenic, and anti-inflammatory properties.

Antimicrobial Activity: The sulfonamide moiety is famously associated with antimicrobial drugs that act by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. evitachem.com This disruption of folic acid production is vital for halting bacterial growth and replication. While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in current literature, the general mechanism of sulfonamides suggests its potential as an antibacterial agent. evitachem.com Derivatives of similar sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net

Anticarcinogenic Activity: A significant area of investigation for benzenesulfonamide derivatives is their role as carbonic anhydrase (CA) inhibitors. nih.govbohrium.com Carbonic anhydrases, particularly isoforms like CA IX and XII, are overexpressed in many types of cancer and are involved in regulating pH in the tumor microenvironment, which is crucial for tumor progression and metastasis. nih.gov Chlorinated benzenesulfonamide derivatives have been shown to be potent inhibitors of these tumor-associated CA isoforms. nih.gov Studies on derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, glioblastoma, and prostate adenocarcinoma. nih.govbohrium.com The inhibition of carbonic anhydrase by these compounds can lead to a disruption of the pH balance in cancer cells, ultimately leading to apoptosis. The presence of the chlorine atom in the meta position on the benzenesulfonamide ring has been noted to influence the interaction with CA isoenzymes. nih.gov

Anti-inflammatory Activity: The potential anti-inflammatory effects of this compound are also an area of interest. Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide have been reported to exhibit a broad range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net The mechanism of action for the anti-inflammatory effects of sulfonamide derivatives can be complex and may involve the modulation of various inflammatory pathways.

Development as Chemical Probes for Biological Systems

The ability of this compound and its derivatives to selectively interact with biological targets, such as enzymes, makes them valuable candidates for development as chemical probes. These probes are essential tools for studying the function and activity of proteins in biological systems and for validating new drug targets.

The most prominent application in this area is their use as inhibitors of carbonic anhydrases. nih.gov The sulfonamide group is a key zinc-binding group that allows these compounds to bind to the active site of carbonic anhydrases with high affinity. By modifying the benzenesulfonamide scaffold, researchers can develop isoform-selective inhibitors. nih.gov These selective probes are crucial for elucidating the specific roles of different CA isoforms in physiological and pathological processes. The development of N-substituted sulfonamides is one strategy being explored to achieve greater isoform selectivity. nih.gov The structural information gained from X-ray crystallography of these sulfonamides bound to carbonic anhydrases provides valuable insights for the rational design of more potent and selective inhibitors. nih.gov

Novel Applications in Diagnostic Imaging

The benzenesulfonamide scaffold is being explored for its potential in the development of novel diagnostic imaging agents, particularly for positron emission tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. nih.gov

Researchers have successfully developed PET radioligands based on the benzenesulfonamide structure for imaging the C-X-C chemokine receptor type 4 (CXCR4), which is involved in inflammation and cancer metastasis. nih.gov Furthermore, the radiosynthesis of benzenesulfonamide derivatives labeled with fluorine-18 (B77423) ([¹⁸F]) has been achieved, demonstrating the feasibility of creating PET tracers from this class of compounds. nih.govmdpi.com While there are no specific reports on the radiosynthesis of this compound analogues for beta-cell imaging, the existing research on other benzenesulfonamides provides a strong rationale for its potential in this area. The development of such a tracer could offer a non-invasive method to monitor beta-cell mass and function, which would be highly valuable for diabetes research and management.

Advanced Material Science Applications

While the primary focus of research on this compound has been in the biomedical field, its chemical structure suggests potential applications in material science. The presence of reactive functional groups, including the hydroxyl and sulfonamide groups, as well as the aromatic ring, allows for its use as a monomer or a building block in the synthesis of polymers and other advanced materials. However, based on currently available scientific literature, there are no specific, detailed research findings or applications of this compound in advanced material science. Chemical suppliers often categorize it under "material science," but concrete examples of its use in this field are not yet documented in peer-reviewed publications.

Emerging Research Avenues and Interdisciplinary Integration

The future research directions for this compound are diverse and lie at the intersection of chemistry, biology, and medicine. A key emerging avenue is the rational design and synthesis of derivatives with enhanced therapeutic properties and selectivity.

One of the most promising areas is the continued development of isoform-selective carbonic anhydrase inhibitors for anticancer therapy. By leveraging computational modeling and structural biology, it is possible to design compounds that specifically target tumor-associated CA isoforms, potentially leading to more effective and less toxic cancer treatments. researchgate.net

Furthermore, the integration of this compound into novel drug delivery systems or its conjugation to other bioactive molecules could enhance its therapeutic efficacy and target specificity. The exploration of its potential in treating other diseases where carbonic anhydrases are implicated, such as glaucoma and neurological disorders, also represents a significant area for future research.

In the realm of diagnostic imaging, the development of specific PET radiotracers based on the this compound scaffold for imaging various disease-related biomarkers is a compelling future direction. This would require interdisciplinary collaboration between synthetic chemists, radiochemists, and molecular imaging specialists.

While its application in material science remains underexplored, future research could focus on synthesizing novel polymers or functional materials incorporating this compound, potentially leading to materials with unique optical, electronic, or biomedical properties. This would necessitate a collaborative effort between organic chemists and material scientists.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-hydroxybenzenesulfonamide, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Critical for confirming substitution patterns. For example, aromatic protons in derivatives exhibit distinct δH shifts (e.g., 7.2–8.1 ppm for nitro-substituted analogues) .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 320–450 for phenylureido derivatives) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide group influence the biological activity of this compound analogues?

Methodological Answer:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity. For instance, 4-nitrophenylureido derivatives (Compound 12) showed higher inhibitory effects against E. coli .

- Bulkier substituents (e.g., isopropyl) may reduce solubility but improve target binding specificity, as seen in enzyme inhibition assays .

- SAR Studies : Use in vitro assays (e.g., MIC tests, enzyme kinetics) to correlate substituent effects with activity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Purity verification : Employ HPLC (>95% purity thresholds) to eliminate impurities as confounding factors.

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control buffers to minimize variability .

- Reproducibility checks : Replicate synthesis and bioassays across independent labs to confirm trends .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., chlorination at the 3-position due to sulfonamide directing effects) .

- Molecular dynamics simulations : Assess stability in aqueous vs. organic solvents by analyzing hydrogen-bonding networks .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose optimized routes using reaction databases .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot plant scale?

Methodological Answer:

- Exothermic reactions : Chlorination steps (using Cl₂ gas) require controlled temperature (<40°C) and pressure to prevent runaway reactions .

- Solvent handling : Transition from batch-wise ether washing to continuous extraction systems for large volumes .

- Purification : Replace vacuum drying with spray-drying or lyophilization for faster processing .

Q. How can the regioselectivity of electrophilic substitution reactions on this compound be controlled?

Methodological Answer:

- Directing groups : The hydroxy (–OH) and sulfonamide (–SO₂NH₂) groups act as meta-directors, favoring substitution at positions 5 and 6. Chlorine’s ortho/para-directing effects are secondary .

- Steric effects : Bulky substituents (e.g., hexynyl groups) block specific positions, as seen in derivatives like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.